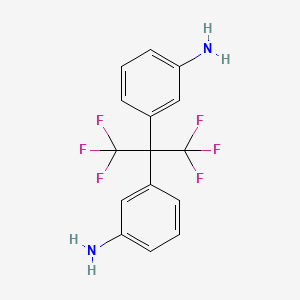

2,2-Bis(3-aminophenyl)hexafluoropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(22)7-9)10-4-2-6-12(23)8-10/h1-8H,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUCUHVQYAPMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C2=CC(=CC=C2)N)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348120 | |

| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47250-53-3 | |

| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,2-Bis(3-aminophenyl)hexafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthesis route for 2,2-Bis(3-aminophenyl)hexafluoropropane, a key fluorinated diamine monomer utilized in the development of advanced polymers such as polyimides and polyamides. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of relevant quantitative data.

Overview of the Synthetic Pathway

The most common and industrially viable synthesis of this compound is a two-step process. The synthesis commences with the electrophilic nitration of a suitable aromatic precursor to yield 2,2-Bis(3-nitrophenyl)hexafluoropropane. This intermediate is subsequently reduced to the target diamine.

The logical workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of 2,2-Bis(3-nitrophenyl)hexafluoropropane

The initial step involves the dinitration of 2,2-diphenylhexafluoropropane. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Reaction Scheme

Caption: Dinitration of 2,2-diphenylhexafluoropropane.

Experimental Protocol

Materials:

-

2,2-diphenylhexafluoropropane

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Sodium Bicarbonate Solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,2-diphenylhexafluoropropane and dichloromethane.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,2-Bis(3-nitrophenyl)hexafluoropropane.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

| Parameter | Value |

| Purity (crude) | >95% (by HPLC) |

| Yield (after recrystallization) | 85-95% |

| Melting Point | 127-129 °C |

Step 2: Synthesis of this compound

The second step is the reduction of the dinitro intermediate to the target diamine. Several methods are effective, with catalytic hydrogenation being a common and clean approach.

Reaction Scheme

Caption: Reduction of the dinitro intermediate.

Experimental Protocols

Two common and effective methods for the reduction are presented below.

Materials:

-

2,2-Bis(3-nitrophenyl)hexafluoropropane

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

-

Celite®

Procedure:

-

Charge a high-pressure autoclave with 2,2-Bis(3-nitrophenyl)hexafluoropropane, a suitable solvent (ethanol or ethyl acetate), and 10% Pd/C catalyst (typically 1-5 mol% of palladium).

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Materials:

-

2,2-Bis(3-nitrophenyl)hexafluoropropane

-

10% Palladium on Carbon (Pd/C) or Raney Nickel catalyst

-

Ethanol

-

Hydrazine Monohydrate (80-100%)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2-Bis(3-nitrophenyl)hexafluoropropane and the catalyst in ethanol.

-

Heat the mixture to reflux.

-

Slowly add hydrazine monohydrate dropwise to the refluxing mixture. An exothermic reaction is often observed.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization.

Quantitative Data for Reduction Step

| Parameter | Method A (H₂/Pd/C) | Method B (Hydrazine/Pd/C) |

| Purity (crude) | >98% (by HPLC) | >97% (by HPLC) |

| Yield (after purification) | >95% | 90-98% |

| Melting Point | 158-160 °C | 158-160 °C |

Characterization of this compound

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching of the amine).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Melting Point Analysis: To assess the purity.

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. Strict temperature control is crucial to prevent runaway reactions and the formation of over-nitrated byproducts. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a properly functioning and certified high-pressure reactor. Ensure the system is free of leaks and properly purged before and after the reaction. Hydrazine hydrate is toxic and corrosive and should be handled with care.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and scale of operation, always prioritizing safety.

physicochemical properties of 2,2-Bis(3-aminophenyl)hexafluoropropane

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Bis(3-aminophenyl)hexafluoropropane

Introduction

This compound, also known as 3,3'-(Hexafluoroisopropylidene)dianiline, is a fluorinated aromatic diamine. Its unique structure, incorporating flexible hexafluoroisopropylidene (6F) groups and reactive amine functionalities, makes it a valuable monomer in the synthesis of high-performance polymers. These polymers, such as polyimides and polyamides, are noted for their enhanced thermal stability, chemical resistance, low dielectric constant, and improved solubility. This document provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in materials science and drug development.

Core Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-[2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | [1] |

| Synonyms | 3,3'-(Hexafluoroisopropylidene)dianiline | |

| CAS Number | 47250-53-3 | [1] |

| Molecular Formula | C₁₅H₁₂F₆N₂ | [1] |

| Molecular Weight | 334.26 g/mol | [1][2] |

| Appearance | White to light yellow/orange powder or crystals | |

| Melting Point | 74.0 to 79.0 °C | |

| Purity (GC) | >98.0% | |

| XLogP3 | 4.5 | [1] |

Spectroscopic and Structural Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

| Spectroscopic Data | Details | Reference |

| ¹³C NMR | Spectrum available from Sigma-Aldrich Co. LLC. | [1] |

| ¹⁹F NMR | Spectrum available from the Institute of Organic Chemistry, University of Vienna. | [1] |

| Mass Spectrometry | Data available in spectral databases. | [1] |

| SDBS (AIST Spectral DB) No. | 19588 |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic pathway for related compounds involves the reaction of a substituted phenylamine with hexafluoroacetone. A general workflow is visualized below.

Purification is typically achieved through recrystallization. The crude product is dissolved in a suitable solvent (e.g., a mixture of isopropyl alcohol and toluene) with heating, followed by cooling to induce crystallization. The purified crystals are then isolated by filtration and dried. Purity is often confirmed by Gas Chromatography (GC) and nonaqueous titration.

Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample is recorded as the melting point.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. The resulting spectra provide information about the molecular structure and purity of the compound.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The analysis provides the exact mass and helps confirm the molecular formula.

Thermal Analysis (General Protocol)

While specific TGA/DSC data for the monomer is not detailed in the search results, these techniques are critical for assessing the thermal stability of polymers derived from it.[3]

-

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] A small amount of the sample is placed in a TGA pan and heated at a constant rate (e.g., 10 °C/min). The resulting curve shows the temperatures at which the material degrades.[4]

-

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It is used to determine thermal transitions like melting point and glass transition temperature (Tg).[4][5] The sample is sealed in a pan and heated at a specific rate, and the heat flow is compared to an empty reference pan.[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of aromatic diamines like this compound.

Caption: Generalized workflow for the synthesis and analysis of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C15H12F6N2 | CID 630566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 5. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

2,2-Bis(3-aminophenyl)hexafluoropropane CAS number and structure

An In-depth Technical Guide to 2,2-Bis(3-aminophenyl)hexafluoropropane

Introduction

This compound, a fluorinated aromatic diamine, is a critical monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of the hexafluoroisopropylidene -(CF₃)₂C- group into the polymer backbone imparts a unique combination of desirable properties, including enhanced thermal stability, improved solubility, lower dielectric constant, and high gas permeability. This technical guide provides a comprehensive overview of its chemical identity, structure, a representative synthesis protocol, its principal application in polymer science, and essential safety information. This document is intended for researchers, chemists, and material scientists engaged in the development of advanced materials.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application as a monomer in polymerization reactions, influencing reaction kinetics, polymer molecular weight, and the final properties of the material.

| Identifier | Value | Reference |

| CAS Number | 47250-53-3 | [1] |

| IUPAC Name | 3-[2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | [1] |

| Synonyms | 3,3'-(Hexafluoroisopropylidene)dianiline | [2] |

| Molecular Formula | C₁₅H₁₂F₆N₂ | [1] |

| Molecular Weight | 334.26 g/mol | [1] |

| Melting Point | 74-79 °C | [2] |

| Boiling Point | 348.5 °C at 760 mmHg | [3] |

Chemical Structure

The molecular structure features a central hexafluoroisopropylidene bridge connecting two aniline (aminophenyl) rings at the meta-position. This bulky, electron-withdrawing fluorine-containing group sterically hinders chain packing, which increases the free volume and enhances the solubility of the resulting polymers.

References

An In-depth Technical Guide to the Solubility of 2,2-Bis(3-aminophenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Bis(3-aminophenyl)hexafluoropropane, a key monomer in the synthesis of high-performance polyimides and other advanced materials. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols, a qualitative assessment of expected solubility based on chemical principles, and relevant synthesis workflows where solubility is a critical parameter.

Introduction to this compound

This compound, also known as 3,3'-(Hexafluoroisopropylidene)dianiline, is an aromatic diamine with the chemical formula C₁₅H₁₂F₆N₂. Its structure, featuring two aminophenyl groups linked by a hexafluoroisopropylidene bridge, imparts a unique combination of properties to the polymers derived from it, including high thermal stability, chemical resistance, and excellent dielectric properties. Understanding its solubility is crucial for its application in synthesis, particularly for the preparation of poly(amic acid) precursors to polyimides, where the monomer must remain dissolved in the reaction solvent.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar (amino groups) and nonpolar (aromatic rings and the hexafluoroisopropylidene group) moieties. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Aprotic Solvents : Expected to be the most effective solvents due to their ability to solvate both the polar amino groups and the nonpolar aromatic backbone. Solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are commonly used in the synthesis of polyimides from this monomer, indicating good solubility.

-

Polar Protic Solvents : Alcohols like methanol and ethanol may exhibit some solubility due to hydrogen bonding with the amino groups. However, the large nonpolar part of the molecule may limit high solubility.

-

Nonpolar Solvents : Solvents like hexane and toluene are expected to be poor solvents for this compound due to the presence of the polar amino groups.

-

Chlorinated Solvents : Solvents like chloroform and dichloromethane may show moderate solubility.

-

Ethers : Tetrahydrofuran (THF) is often used in polymer synthesis and is likely to be a good solvent.

-

Water : The compound is expected to have very low solubility in water due to its predominantly nonpolar character.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Predicted Qualitative Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High | Data to be determined |

| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | Polar Aprotic | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic (Ether) | Moderate to High | Data to be determined |

| Acetone | C₃H₆O | Polar Aprotic | Moderate | Data to be determined |

| Chloroform | CHCl₃ | Chlorinated | Moderate | Data to be determined |

| Methanol | CH₄O | Polar Protic | Low to Moderate | Data to be determined |

| Ethanol | C₂H₆O | Polar Protic | Low to Moderate | Data to be determined |

| Toluene | C₇H₈ | Nonpolar Aromatic | Low | Data to be determined |

| n-Hexane | C₆H₁₄ | Nonpolar Aliphatic | Very Low | Data to be determined |

| Water | H₂O | Polar Protic | Very Low | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of this compound in a given solvent.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Oven

Procedure:

-

Sample Preparation : Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition : Add a known volume (e.g., 10 mL) of the selected solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the undissolved solid to settle.

-

Sampling : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter to remove any suspended particles.

-

Solvent Evaporation : Transfer the filtered solution to a pre-weighed, dry vial. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute until a constant weight is achieved.

-

Calculation : The solubility (S) in g/100 mL can be calculated using the following formula:

S = (Weight of vial with dried solute - Weight of empty vial) / Volume of supernatant taken (mL) * 100

Workflow for Experimental Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Application in Polyimide Synthesis

The primary application of this compound is in the synthesis of fluorinated polyimides. This is typically a two-step process where the solubility of the diamine monomer is critical in the first step.

Step 1: Poly(amic acid) Formation

In this step, the diamine (this compound) and a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) are reacted in a polar aprotic solvent like NMP or DMAc to form a soluble poly(amic acid) precursor. The reaction is carried out at room temperature to avoid premature imidization.

Step 2: Imidization

The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) solution to high temperatures (e.g., 150-250°C), while chemical imidization is performed at lower temperatures using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

Signaling Pathway for Polyimide Synthesis

Caption: Two-step synthesis of polyimide from this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. The provided protocols and diagrams are intended to assist researchers in the effective use of this important monomer in their work.

Thermal Stability and Degradation Profile of 6F-m-PDA Polyimide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 6F-m-PDA, a high-performance fluorinated polyimide. Renowned for its excellent thermal resistance, low dielectric constant, and good solubility, 6F-m-PDA is a material of significant interest in advanced applications, including microelectronics and aerospace. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of analytical workflows.

Core Thermal Properties

The thermal stability of a polymer is a critical parameter for its application, indicating its ability to withstand high temperatures without significant decomposition. For polyimides like 6F-m-PDA, key indicators of thermal stability include the glass transition temperature (Tg), the temperature at 5% weight loss (T5%), and the char yield at elevated temperatures.

Quantitative data on the thermal properties of polyimides containing the 6F (4,4'-(hexafluoroisopropylidene) diphthalic anhydride) and m-PDA (m-phenylenediamine) moieties are summarized below. It is important to note that the specific thermal properties can vary depending on the exact polymer composition, molecular weight, and processing conditions. The data presented here is derived from various studies on related 6FDA-based polyimides.

| Property | Value | Polymer Composition | Analysis Condition |

| Glass Transition Temperature (Tg) | 238 °C | MDI-6FDA | --- |

| 5% Weight Loss Temperature (T5%) | 574 °C | MDI-6FDA | --- |

| 5% Weight Loss Temperature (T5%) | 533.7 - 560.7 °C | 6FDA/ODPA/BPDA Copolymers | --- |

| Initial Decomposition Temperature | > 590 °C | sBPDA-NDA | --- |

| Glass Transition Temperature (Tg) | > 340 °C | sBPDA-NDA | --- |

| Residual Weight at 750 °C | ~70 wt% | BPI films | Nitrogen |

| Decomposition Temperature (Tmax) | 631.3 - 662.0 °C | BPI films | Nitrogen |

Experimental Protocols

The characterization of the thermal stability and degradation of 6F-m-PDA is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring the change in mass as a function of temperature.

Methodology:

-

A small sample of the 6F-m-PDA polyimide (typically 1-10 mg) is placed in a high-purity sample pan, often made of platinum or alumina.

-

The sample pan is placed on a sensitive microbalance within a furnace.

-

The furnace is heated at a controlled linear rate, for example, 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C or 1000 °C).[1]

-

An inert gas, such as nitrogen, is purged through the furnace to prevent oxidative degradation.[2]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature. Key data points, such as the onset of decomposition and the T5%, are extracted from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer by measuring the difference in heat flow between the sample and a reference.

Methodology:

-

A small, weighed sample of the 6F-m-PDA polyimide (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate, typically 10 °C/min or 20 °C/min, under a nitrogen atmosphere.[1]

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows heat flow as a function of temperature. The glass transition is observed as a step change in the baseline of the thermogram.

Visualizing Thermal Analysis and Degradation

The following diagrams illustrate the experimental workflow for thermal analysis and a generalized degradation pathway for polyimides.

Degradation Profile

The thermal degradation of polyimides like 6F-m-PDA is a complex process that involves multiple chemical reactions. The high thermal stability is attributed to the aromatic and imide ring structures in the polymer backbone. The presence of the hexafluoroisopropylidene (6F) group generally enhances thermal stability.

Under inert atmospheres, the degradation of polyimides typically proceeds through a free-radical mechanism. At elevated temperatures, the weaker bonds in the polymer chain, such as the C-N and C-C bonds of the isopropylidene group, can undergo homolytic cleavage, leading to the formation of radical species. These radicals can then participate in a series of chain scission, rearrangement, and cross-linking reactions.

The initial degradation often involves the evolution of volatile products such as carbon monoxide (CO), carbon dioxide (CO2), water, and various fluorinated organic compounds. As the degradation progresses at higher temperatures, the polymer undergoes significant cross-linking and aromatization, leading to the formation of a stable carbonaceous char. The high char yield observed for many polyimides is a key contributor to their excellent fire resistance.

In an oxidative environment, the degradation mechanism is more complex, with thermo-oxidative reactions playing a significant role. The presence of oxygen can accelerate the degradation process, leading to lower decomposition temperatures compared to an inert atmosphere.

References

molecular weight and formula of 2,2-Bis(3-aminophenyl)hexafluoropropane

This guide provides detailed information on the molecular weight and chemical formula of 2,2-Bis(3-aminophenyl)hexafluoropropane, a compound of interest to researchers, scientists, and professionals in drug development.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, chemical synthesis, and material characterization.

| Property | Value |

| Molecular Formula | C15H12F6N2[1][2] |

| Molecular Weight | 334.26 g/mol [1][2] |

Chemical Structure Visualization

The structural arrangement of atoms within the this compound molecule is depicted in the following diagram. This visualization is crucial for understanding the compound's steric and electronic properties, which influence its reactivity and interactions with biological targets.

Chemical structure of this compound.

References

Spectroscopic Profile of 2,2-Bis(3-aminophenyl)hexafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile chemical intermediate, 2,2-Bis(3-aminophenyl)hexafluoropropane. Known for its role in the synthesis of high-performance polymers such as polyimides, a thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document compiles available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, presents detailed experimental protocols for acquiring such data, and offers visualizations to aid in the interpretation of the molecular structure and its spectroscopic correlations.

Molecular Structure and Properties

This compound, with the CAS number 47250-53-3, is an aromatic diamine characterized by two aminophenyl groups linked by a hexafluoroisopropylidene bridge.[1] This unique structure, particularly the electron-withdrawing hexafluoroisopropylidene group, imparts desirable properties to the polymers derived from it, including enhanced thermal stability, chemical resistance, and solubility.

Chemical Structure:

-

IUPAC Name: 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dianiline

-

Molecular Formula: C₁₅H₁₂F₆N₂

-

Molecular Weight: 334.26 g/mol

Spectroscopic Data

While comprehensive, publicly available peak-listed data is often found within specialized spectral databases, this section summarizes the expected spectroscopic behavior of this compound and provides links to accessible spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information on the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the amino and the hexafluoroisopropylidene groups on the phenyl rings.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals will correspond to the carbons of the phenyl rings, the quaternary carbon of the isopropylidene group, and the carbons of the trifluoromethyl groups.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Table 1: Summary of Expected NMR Data

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 6.0 - 7.5 (Aromatic), 3.0 - 5.0 (Amine) | Complex multiplets for aromatic protons, broad singlet for amine protons. |

| ¹³C | 110 - 150 (Aromatic), 60 - 70 (Quaternary C), 120 - 130 (CF₃) | Signals for substituted and unsubstituted aromatic carbons, a characteristic quaternary carbon signal, and a quartet for the CF₃ carbons due to C-F coupling. |

| ¹⁹F | -60 to -75 | A singlet corresponding to the six equivalent fluorine atoms. |

Note: Specific chemical shifts are dependent on the solvent and the spectrometer frequency used.

Spectra for this compound can be viewed on platforms such as PubChem, which aggregates data from various sources.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the amine N-H bonds, aromatic C-H and C=C bonds, and the strong C-F bonds of the hexafluoroisopropylidene group.

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1600 - 1620 | N-H bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1100 - 1350 | C-F stretch | Trifluoromethyl (-CF₃) |

| 800 - 900 | C-H bend | Aromatic C-H (out-of-plane) |

Experimental Protocols

The following are detailed, representative methodologies for acquiring NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range covering 0-10 ppm is typically sufficient.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Spectral Width: A range covering 0-200 ppm.

-

-

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: Corresponding frequency for the ¹H field strength.

-

Pulse Program: Standard single-pulse sequence, often without proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

Spectral Width: A range appropriate for fluorinated organic compounds (e.g., -50 to -100 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify and list the peak positions (chemical shifts) for all spectra.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty sample compartment or a blank KBr pellet.

-

-

Data Acquisition and Processing:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure and corresponding spectroscopic correlations.

Caption: General workflow for spectroscopic analysis.

References

Commercial Suppliers and Technical Guide for High-Purity 2,2-Bis(3-aminophenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of high-purity 2,2-Bis(3-aminophenyl)hexafluoropropane. It is a critical monomer in the synthesis of advanced polymers, particularly polyimides, valued for their exceptional thermal stability and dielectric properties. This guide also outlines a representative experimental protocol for the synthesis of polyimides using this compound, targeting applications in high-performance materials and potentially in drug delivery systems.

Commercial Availability and Specifications

Several chemical suppliers offer high-purity this compound, also known by its synonyms 3,3'-(Hexafluoroisopropylidene)dianiline. The quality and specifications may vary between suppliers, and it is recommended to request lot-specific certificates of analysis for critical applications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) |

| TCI Chemicals | 47250-53-3 | C₁₅H₁₂F₆N₂ | 334.26 | >98.0% (GC) | 74.0 - 79.0 |

| Apollo Scientific | 47250-53-3 | C₁₅H₁₂F₆N₂ | 334.26 | 98% | Not specified |

| Santa Cruz Biotechnology | 47250-53-3 | C₁₅H₁₂F₆N₂ | 334.26 | Not specified | Not specified |

| Advent Bio | 47250-53-3 | C₁₅H₁₂F₆N₂ | 334.26 | Not specified | Not specified |

Note: Purity and melting point data are based on information available from the suppliers' websites. For the most accurate and lot-specific data, please refer to the supplier's certificate of analysis.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A general representation of this synthesis pathway is illustrated below.

Caption: A simplified workflow for the synthesis of the target compound.

Experimental Protocol: Polyimide Synthesis

The following is a representative two-step experimental protocol for the synthesis of a polyimide film from this compound and a common dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Materials:

-

This compound (high purity)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (high purity)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Acetic anhydride

-

Pyridine

-

Methanol

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.

-

Once the diamine has completely dissolved, slowly add an equimolar amount of 6FDA powder to the solution in portions to control the exothermic reaction.

-

Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

-

To the poly(amic acid) solution, add a mixture of acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst). Typically, a 2:1 molar ratio of acetic anhydride to pyridine is used, with each being in molar excess relative to the repeating unit of the polymer.

-

Stir the mixture at room temperature for 1 hour, and then heat to 80-100°C for 3-4 hours to complete the imidization process.

-

After cooling to room temperature, the polyimide solution is poured into a large volume of methanol to precipitate the polymer.

-

The precipitated polyimide is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 150-200°C.

Film Casting:

-

The dried polyimide can be redissolved in a suitable solvent (e.g., DMAc or N-methyl-2-pyrrolidone).

-

The polymer solution is then cast onto a glass substrate and heated in a programmed oven to evaporate the solvent and form a thin, flexible polyimide film.

Caption: A step-by-step workflow for the synthesis of polyimides.

Characterization of Polyimides

The resulting polyimides can be characterized by various analytical techniques to determine their structure, molecular weight, thermal properties, and mechanical properties.

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of imide ring formation (characteristic peaks around 1780 and 1720 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the polymer repeating unit. |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). |

| Tensile Testing | Measurement of mechanical properties such as tensile strength, modulus, and elongation at break. |

Signaling Pathways and Logical Relationships

In the context of drug development, while this compound is primarily a monomer for materials science, its derivatives or the resulting polymers could be explored for applications such as drug delivery vehicles. The logical relationship for developing such a system is outlined below.

Caption: A logical workflow for developing a polymer-based drug delivery system.

Health and Safety Data for 2,2-Bis(3-aminophenyl)hexafluoropropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2,2-Bis(3-aminophenyl)hexafluoropropane. It is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow appropriate laboratory safety protocols when handling this chemical.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 47250-53-3 | [1][2] |

| Molecular Formula | C₁₅H₁₂F₆N₂ | [1][2] |

| Molecular Weight | 334.26 g/mol | [1][2] |

| IUPAC Name | 3-[2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | [1] |

| Synonyms | 3,3'-(Hexafluoroisopropylidene)dianiline | [3] |

| Appearance | White to light yellow to light orange powder/crystal | Apollo Scientific |

| Melting Point | Data not available |

Toxicological Data

Limited specific quantitative toxicological data for this compound is available in the public domain. The information presented is primarily based on GHS classifications and data for the broader class of aromatic amines.

Acute Toxicity

No specific LD50 or LC50 data for this compound was found in the searched sources.

| Route | Species | Value | Classification | Source |

| Oral (LD50) | Rat | Data not available | Not classified | |

| Dermal (LD50) | Rabbit | Data not available | Not classified | |

| Inhalation (LC50) | Rat | Data not available | Not classified |

Irritation and Corrosivity

| Endpoint | Result | Classification | Source |

| Skin Irritation | Causes skin irritation | GHS Category 2 | [1] |

| Eye Irritation | Causes serious eye irritation | GHS Category 2A | [1] |

Sensitization

No data on skin or respiratory sensitization for this compound was found.

Genotoxicity and Carcinogenicity

Hazard Identification and Classification

Summary of the GHS hazard classification for this compound.[1]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Experimental Protocols

Detailed experimental protocols for key toxicological endpoints are not available for this specific compound. However, standardized OECD guidelines are typically followed for such assessments.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[6]

Experimental Workflow:

Acute Oral Toxicity Testing Workflow (OECD 423).

Skin Irritation (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[7]

Experimental Workflow:

In Vivo Skin Irritation Test Workflow (OECD 404).

Eye Irritation (OECD 405)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.[8]

Experimental Workflow:

In Vivo Eye Irritation Test Workflow (OECD 405).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This widely used in vitro assay assesses the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9]

Experimental Workflow:

Ames Test Experimental Workflow.

Potential Mechanism of Toxicity: Metabolic Activation of Aromatic Amines

Many aromatic amines are not directly genotoxic but can be metabolized by enzymes, primarily in the liver, to reactive intermediates that can bind to DNA and other macromolecules, leading to toxicity and carcinogenicity.[10][11]

Signaling Pathway:

Metabolic Activation Pathway of Aromatic Amines.

References

- 1. This compound | C15H12F6N2 | CID 630566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 47250-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carcinogenic aromatic amine metabolism and DNA adduct detection in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Genesis of a Polymer Revolution: A Technical Guide to Hexafluoroisopropylidene-Containing Diamines

For Researchers, Scientists, and Drug Development Professionals

The introduction of the hexafluoroisopropylidene group into aromatic diamines marked a significant milestone in polymer chemistry and materials science. This technical guide delves into the historical development, synthesis, properties, and applications of these remarkable compounds, with a particular focus on their burgeoning role in drug development.

A Historical Trajectory: From Curiosity to High-Performance Materials

The journey of hexafluoroisopropylidene-containing diamines is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the mid-20th century. The unique properties imparted by fluorine atoms, such as high thermal stability, chemical inertness, and unique electronic characteristics, spurred chemists to explore their incorporation into various organic molecules.

While the precise date of the first synthesis of 2,2-bis(4-aminophenyl)hexafluoropropane, commonly known as 6F-diamine, is not definitively documented in a single seminal publication, its development can be traced through a series of patents and research articles. The foundational work on fluorinated aromatic compounds in the 1930s and 40s laid the groundwork for the synthesis of more complex fluorinated monomers. By the 1960s and 70s, the drive for high-performance polymers for aerospace and electronics applications led to intensified research into fluorinated polyimides. Patents from this era began to describe the synthesis of diamines containing the hexafluoroisopropylidene (-C(CF₃)₂-) moiety as a key component for producing polyimides with enhanced solubility, lower dielectric constants, and improved processability.

A significant patent, US4370501A, filed in 1981, details a process for synthesizing 2,2-bis-(4-aminophenyl)hexafluoropropane, highlighting the growing interest in this specific diamine for creating advanced polyimide materials.[1] This period marked a transition from niche academic curiosity to industrial-scale production and application, solidifying the importance of hexafluoroisopropylidene-containing diamines in the landscape of high-performance polymers.

Synthesis and Experimental Protocols

The primary synthetic route to 4,4'-(Hexafluoroisopropylidene)dianiline (6F-diamine) and its analogs is the Friedel-Crafts reaction. However, various other methods have been developed to improve yield, purity, and environmental friendliness.

Friedel-Crafts Alkylation of Anilines

This classic method involves the reaction of hexafluoroacetone with an excess of aniline in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Detailed Experimental Protocol:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a significant molar excess of aniline, which serves as both reactant and solvent.

-

Catalyst Addition: Anhydrous aluminum chloride is cautiously added to the aniline at a low temperature (0-5 °C) to control the exothermic reaction.

-

Hexafluoroacetone Addition: Hexafluoroacetone gas is then bubbled through the stirred mixture, or a solution of hexafluoroacetone hydrate is added dropwise via the dropping funnel. The reaction temperature is maintained below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The resulting precipitate, the hydrochloride salt of the diamine, is collected by filtration. The free diamine is liberated by neutralization with a base, such as ammonium hydroxide or sodium hydroxide. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture, to yield white to off-white crystals.

Logical Workflow for Friedel-Crafts Synthesis:

Caption: Workflow for the Friedel-Crafts synthesis of 4,4'-(Hexafluoroisopropylidene)dianiline.

Alternative Synthetic Routes

Other methods have been explored to overcome some of the drawbacks of the Friedel-Crafts reaction, such as the large excess of corrosive reagents and the formation of isomers. These include:

-

Multi-step synthesis from 2,2-bis(4-halophenyl)hexafluoropropane: This involves a substitution reaction with an amine, followed by deprotection.[2]

-

Oxidation of 2,2-bis(4-methylphenyl)hexafluoropropane: This is followed by a series of transformations to convert the methyl groups to amines.

-

"Green" synthesis methods: Recent research has focused on developing more environmentally friendly processes, such as using hydrofluoroether solvents to reduce high COD wastewater.[3]

Quantitative Data and Properties

The incorporation of the hexafluoroisopropylidene group has a profound impact on the properties of the resulting diamines and the polymers derived from them.

Table 1: Physical and Chemical Properties of Key Hexafluoroisopropylidene-Containing Diamines

| Property | 4,4'-(Hexafluoroisopropylidene)dianiline (6F-Diamine) | 2,2-Bis(3-aminophenyl)hexafluoropropane | 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane |

| CAS Number | 1095-78-9 | 47250-53-3[4] | 69563-88-8 |

| Molecular Formula | C₁₅H₁₂F₆N₂ | C₁₅H₁₂F₆N₂[4] | C₂₇H₂₀F₆N₂O₂[5] |

| Molecular Weight | 334.26 g/mol | 334.26 g/mol [1] | 518.45 g/mol |

| Melting Point | 195-202 °C[3] | 74-86 °C[1][6] | 159-163 °C |

| Appearance | White to off-white crystalline powder | White to light yellow powder | White to almost white powder |

| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP), slightly soluble in methanol, insoluble in water. | Soluble in methanol, slightly soluble in water. | Soluble in common organic solvents. |

Table 2: Comparison of Synthesis Yields for 4,4'-(Hexafluoroisopropylidene)dianiline

| Synthetic Method | Catalyst/Reagents | Reported Yield | Purity | Reference |

| Friedel-Crafts Reaction | Aniline, Hexafluoroacetone, AlCl₃ | ~20-40% | Crystallized | NASA-CR-168004[7] |

| Substitution Reaction | 2,2-bis(4-halophenyl)hexafluoropropane, Benzylamine, Pd-catalyst | 80% | 99.5% (HPLC) | CN112624930A[2] |

| Green Synthesis | 2,2-bis(4-methylphenyl)hexafluoropropane, O₂, Hydrofluoroether | Not specified | High | CN113620814B[3] |

Applications in Drug Development and Biological Activity

The unique physicochemical properties imparted by the hexafluoroisopropylidene group have garnered interest in the field of medicinal chemistry. The introduction of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[8]

While direct applications of hexafluoroisopropylidene-containing diamines as active pharmaceutical ingredients are not widespread, their precursors and analogs have been the subject of biological studies. Bisphenol AF (BPAF), the dihydroxy analog of 6F-diamine, has been investigated as an endocrine disruptor. Studies have shown that BPAF can interact with estrogen receptors and other nuclear receptors, potentially affecting downstream signaling pathways.

Signaling Pathway of BPAF-Induced Endocrine Disruption:

BPAF has been shown to exert its effects through interactions with nuclear receptors, such as the estrogen receptor (ER) and G protein-coupled estrogen receptor (GPER). This can lead to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.

Caption: Simplified signaling pathway of BPAF-induced endocrine disruption.

The study of BPAF's biological activity provides a framework for understanding how the hexafluoroisopropylidene scaffold might interact with biological systems. This knowledge is crucial for the design of new drug candidates where this moiety could be incorporated to fine-tune pharmacokinetic and pharmacodynamic properties. The rigid and bulky nature of the hexafluoroisopropylidene group can also be exploited to create conformationally restricted molecules, a strategy often employed in drug design to enhance binding to specific targets.

Future Outlook

The historical development of hexafluoroisopropylidene-containing diamines has been a journey from the synthesis of novel monomers to the creation of advanced materials with tailored properties. While their primary application remains in the field of high-performance polymers, their potential in medicinal chemistry is an emerging area of research. The unique combination of thermal stability, chemical resistance, and tunable electronic properties, coupled with the potential for biological activity, ensures that these fascinating molecules will continue to be a subject of intense scientific and industrial interest for years to come.

References

- 1. echemi.com [echemi.com]

- 2. CN112624930A - Preparation method of 2, 2-bis (4-aminophenyl) hexafluoropropane - Google Patents [patents.google.com]

- 3. CAS 1095-78-9 | 3730-3-44 | MDL MFCD00039146 | 2,2-Bis(4-aminophenyl)hexafluoropropane | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | C15H12F6N2 | CID 630566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. This compound | 47250-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of High-Performance Polyimides from 2,2-Bis(3-aminophenyl)hexafluoropropane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and superior chemical resistance.[1][2] The incorporation of fluorine-containing monomers, such as 2,2-Bis(3-aminophenyl)hexafluoropropane (m-6F-diamine), into the polyimide backbone imparts several desirable characteristics. The hexafluoroisopropylidene (-C(CF₃)₂-) group disrupts chain packing, which reduces crystallinity and enhances solubility in organic solvents without significantly compromising thermal properties.[1][3] This modification also leads to a lower dielectric constant, reduced water absorption, and improved optical transparency, making these polyimides highly suitable for advanced applications in microelectronics, aerospace, gas separation membranes, and optoelectronics.[4][5][6]

This document provides detailed protocols for the synthesis of polyimides via the polycondensation of m-6F-diamine with various aromatic dianhydrides. It includes a summary of key material properties and visual workflows to guide researchers in the preparation and understanding of these advanced materials.

Reaction Overview: The Two-Step Polycondensation Method

The most common method for synthesizing polyimides from diamines and dianhydrides is a two-step process.[2][7]

-

Step 1: Poly(amic acid) Formation: The aromatic diamine (m-6F-diamine) is reacted with an equimolar amount of an aromatic dianhydride in a polar, aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). This polycondensation reaction occurs at room temperature and yields a viscous solution of the intermediate polymer, poly(amic acid).[1][8]

-

Step 2: Imidization: The poly(amic acid) is converted to the final polyimide through cyclodehydration. This is typically achieved by heating the poly(amic acid) solution or cast film at high temperatures (thermal imidization) or by using chemical dehydrating agents at lower temperatures (chemical imidization).[9][10]

Experimental Protocols

The following sections detail the procedures for synthesizing polyimides using m-6F-diamine via thermal and chemical imidization.

-

Diamine: this compound (m-6F-diamine), recrystallized from ethanol.

-

Dianhydrides:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

Pyromellitic dianhydride (PMDA)

-

3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)

-

4,4′-Oxydiphthalic anhydride (ODPA)

-

-

Solvents: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), dried over molecular sieves or distilled under vacuum before use.[1][8]

-

Chemical Imidization Reagents (Optional): Acetic anhydride (Ac₂O) and pyridine.[9]

-

Atmosphere: Inert gas (Nitrogen or Argon).

This protocol describes the synthesis of a polyimide film, a common form for testing and application.

Procedure:

-

Diamine Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of m-6F-diamine in dry NMP to achieve a final solids concentration of 10-20% (w/v). Stir until the diamine is completely dissolved.

-

Dianhydride Addition: Slowly add an equimolar amount of the chosen dianhydride powder to the diamine solution in small portions over 30-60 minutes. The reaction is often slightly exothermic, and the mixture will become more viscous.[1]

-

Poly(amic acid) Synthesis: Continue stirring the reaction mixture under a nitrogen stream at room temperature for 12 to 24 hours. The completion of this step is indicated by a significant increase in viscosity, forming a clear, homogenous poly(amic acid) solution.

-

Film Casting: Filter the poly(amic acid) solution and cast it onto a clean, level glass plate. Use a doctor blade to ensure a uniform thickness.

-

Solvent Removal and Imidization: Place the cast film in a vacuum or convection oven.

-

Heat to 80°C for 2-4 hours to slowly remove the bulk of the solvent.

-

Gradually increase the temperature in a stepwise manner to complete the imidization process. A typical heating profile is 1 hour at 100°C, 1 hour at 200°C, and 1-2 hours at 300°C.[8] The exact temperatures and durations may be optimized depending on the specific monomer combination.

-

-

Final Product: After the final heating step, allow the oven to cool slowly to room temperature. The resulting transparent, flexible polyimide film can then be peeled from the glass substrate.

Data Presentation: Properties of m-6F-Diamine Based Polyimides

The properties of polyimides are highly dependent on the dianhydride used in the polymerization. The tables below summarize typical properties for polyimides synthesized from m-6F-diamine and various common dianhydrides.

Table 1: Synthesis Conditions and Molecular Weight

| Dianhydride | Solvent | Inherent Viscosity (dL/g)¹ | Reference |

|---|---|---|---|

| BTDA | NMP | 0.40 - 0.60 | [1] |

| 6FDA | DMAc | 0.50 - 0.75 (typical range) | [11][12] |

| PMDA | NMP | 0.40 - 0.75 (typical range) | [1] |

¹ Inherent viscosity is measured on the poly(amic acid) precursor and serves as an indicator of molecular weight.

Table 2: Thermal and Mechanical Properties

| Polyimide (Dianhydride) | Glass Transition Temp. (T_g), °C | 5% Weight Loss Temp. (T_d5), °C | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| BTDA-6FmDA | > 250 | ~500 | 50 - 100 (typical) | 5 - 10 (typical) |

| 6FDA-6FmDA | 230 - 290 | > 500 | 80 - 120 (typical) | 5 - 15 (typical) |

| PMDA-6FmDA | > 300 | > 500 | 90 - 130 (typical) | < 10 (typical) |

Note: Specific values can vary significantly based on synthesis conditions and film preparation methods. Ranges are compiled from typical values for fluorinated polyimides.[2][7]

Table 3: Optical and Dielectric Properties

| Polyimide (Dianhydride) | UV Cutoff Wavelength (nm) | Refractive Index (at 1.3 µm) | Dielectric Constant (at 1 MHz) | Water Absorption (%) |

|---|---|---|---|---|

| 6FDA-based PIs | < 380 | 1.51 - 1.55 | 2.8 - 3.2 | < 1.0 |

Note: Data represents typical values for polyimides containing 6FDA and 6F-diamines, known for their excellent optical and dielectric properties.[3][5][6][13]

Structure-Property Relationships

The choice of dianhydride monomer allows for the precise tuning of the final polymer's properties. The bulky, non-planar m-6F-diamine ensures good solubility, while the dianhydride component primarily dictates thermomechanical performance and other specific characteristics.[4][14]

-

Rigid Dianhydrides (e.g., PMDA): The rigid and planar structure of PMDA leads to strong interchain interactions. This results in polyimides with exceptionally high glass transition temperatures and thermal stability, but often poor solubility and processability.[1]

-

Flexible Dianhydrides (e.g., ODPA): Dianhydrides containing flexible ether linkages (-O-) in the backbone, such as ODPA, enhance the flexibility of the polymer chain. This improves solubility and melt processability, though it may slightly lower the glass transition temperature compared to more rigid structures.[2]

-

Fluorinated Dianhydrides (e.g., 6FDA): Like the 6F-diamine, the -C(CF₃)₂- group in 6FDA further disrupts chain packing and increases the polymer's free volume. This combination yields polyimides with excellent solubility, high optical transparency, low dielectric constants, and low moisture uptake.[5][15]

Characterization

The successful synthesis and properties of the polyimides can be confirmed using standard analytical techniques:

-

Structural Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the conversion of poly(amic acid) to polyimide by observing the disappearance of amide bands and the appearance of characteristic imide absorption peaks.[1] Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[13]

-

Molecular Weight: Gel Permeation Chromatography (GPC) or inherent viscosity measurements.[13]

-

Thermal Properties: Thermogravimetric Analysis (TGA) to determine thermal stability and decomposition temperature, and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (T_g).[7]

-

Mechanical Properties: Universal Testing Machine (UTM) to measure tensile strength, modulus, and elongation at break.[3]

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. zeusinc.com [zeusinc.com]

- 3. scispace.com [scispace.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. ukm.my [ukm.my]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 2,2-Bis(3-aminophenyl)hexafluoropropane in Gas Separation Membranes

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Bis(3-aminophenyl)hexafluoropropane, commonly known as 6FAPA, is a fluorinated diamine monomer integral to the synthesis of high-performance polyimides for gas separation membrane applications. The incorporation of the hexafluoroisopropylidene (-C(CF₃)₂-) group into the polymer backbone imparts several desirable properties, including enhanced solubility, high thermal stability, and increased fractional free volume. These characteristics contribute to membranes with superior gas permeability and selectivity, making them suitable for various industrial gas separations such as CO₂/CH₄, O₂/N₂, and H₂/CH₄. This document provides detailed application notes and experimental protocols for the utilization of 6FAPA in the fabrication and testing of gas separation membranes.

Data Presentation

The following tables summarize the quantitative gas separation performance of various polyimide membranes synthesized using fluorinated diamines, including those structurally related to 6FAPA, to provide a comparative overview.

Table 1: Gas Separation Performance of 6FDA-Based Polyimide Membranes

| Diamine Monomer | Gas Pair | Permeability (Barrer)¹ | Selectivity (α) | Reference |

| 6FDA-DAP | CO₂/N₂ | 5 - 7 | 18 - 27 | [1] |

| 6FDA-DAP | CO₂/CH₄ | 5 - 7 | 48 - 86 | [1] |

| 6FDA-BAPAF | CO₂/N₂ | - | - | [1] |

| 6FDA-BAPAF | CO₂/CH₄ | - | - | [1] |

| 6FDA-DABA | CO₂/N₂ | 5 - 7 | 18 - 27 | [1] |

| 6FDA-DABA | CO₂/CH₄ | 5 - 7 | 48 - 86 | [1] |

| 6FDA-mPDA | CO₂/CH₄ | 14 | 70 | |

| 6FDA-DAP | CO₂/CH₄ | 11 | 92 | [2] |

| 6FDA-DAR | CO₂/CH₄ | 8 | 94 | [2] |

| 6FDA-DAM | CO₂/CH₄ | ~150 | ~20 | |

| 6FDA-mPDA:DABA (3:2) | CO₂/CH₄ | ~9 | ~53 | [3] |

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Experimental Protocols

I. Synthesis of 6FAPA-Based Polyimide

This protocol describes the two-step polycondensation reaction to synthesize a polyimide from this compound (6FAPA) and an aromatic dianhydride, such as 3,3',4,4'-benzophenone tetracarboxylic acid dianhydride (BTDA).[4]

Materials:

-

This compound (6FAPA), purified

-

3,3',4,4'-benzophenone tetracarboxylic acid dianhydride (BTDA), high purity polymer grade

-

N-methyl-2-pyrrolidone (NMP), freshly distilled

-

Nitrogen gas, high purity

-

Methanol or Ethanol (for precipitation)

-

Toluene (for thermal imidization)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Ice water bath

-

Thermometer

-

Nitrogen inlet/outlet

-

Dean-Stark trap (for thermal imidization)

-

Heating mantle

-

Vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

-

Set up the three-neck flask with a mechanical stirrer, nitrogen inlet, and thermometer.

-

Charge the flask with a calculated amount of 6FAPA and freshly distilled NMP to achieve a desired polymer concentration (typically 15-20 wt%).[4]

-

Stir the mixture at room temperature under a nitrogen atmosphere until the 6FAPA is completely dissolved, resulting in a clear, slightly yellow solution.[4]

-

Cool the solution to approximately 15°C using an ice water bath.[4]

-

Gradually add an equimolar amount of BTDA to the diamine solution in small portions over about 30 minutes.[4] The reaction is exothermic and maintaining a low temperature is crucial.

-

After the addition is complete, remove the ice bath and continue stirring the solution at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) (PAA) solution. A significant increase in viscosity will be observed.

Step 2: Imidization (Thermal)

-

Attach a Dean-Stark trap and condenser to the reaction flask.

-

Add toluene to the PAA solution (approximately 10-20% by volume of NMP).

-

Heat the reaction mixture to 180-200°C and maintain for 3-5 hours. The water formed during imidization will be removed by azeotropic distillation with toluene and collected in the Dean-Stark trap.[5]

-

After the theoretical amount of water has been collected, cool the polyimide solution to room temperature.

Step 3: Polymer Precipitation and Purification

-

Slowly pour the viscous polyimide solution into a large excess of a non-solvent like methanol or ethanol while stirring vigorously. This will cause the polyimide to precipitate.[5]

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with fresh methanol and then with hot water to remove any residual solvent, unreacted monomers, or oligomers.[5]

-

Dry the purified polyimide in a vacuum oven at 80-100°C overnight until a constant weight is achieved.[5]

II. Fabrication of Dense Polyimide Membranes

This protocol details the solution casting method for preparing dense, flat-sheet membranes from the synthesized 6FAPA-based polyimide.

Materials:

-

Synthesized 6FAPA-based polyimide powder

-

N-methyl-2-pyrrolidone (NMP) or other suitable solvent (e.g., THF, DMAc)[1]

-

Glass plate or petri dish

Equipment:

-

Analytical balance

-

Beaker or vial

-

Magnetic stirrer

-

Casting knife or doctor blade (optional)

-

Leveling table

-

Vacuum oven

Procedure:

-